Sodium propionate-1,2-13C2

Catalog No.
S1913992
CAS No.
83587-75-1
M.F
C3H5NaO2
M. Wt
98.046 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium propionate-1,2-13C2

CAS Number

83587-75-1

Product Name

Sodium propionate-1,2-13C2

IUPAC Name

sodium;(1,2-13C2)propanoate

Molecular Formula

C3H5NaO2

Molecular Weight

98.046 g/mol

InChI

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i2+1,3+1;

InChI Key

JXKPEJDQGNYQSM-MEFQWSPQSA-M

SMILES

CCC(=O)[O-].[Na+]

Canonical SMILES

CCC(=O)[O-].[Na+]

Isomeric SMILES

C[13CH2][13C](=O)[O-].[Na+]

Sodium propionate-1,2-13C2 is a specifically isotopically labeled form of sodium propionate, a salt of propionic acid. The key feature of this molecule is the enrichment of the carbon atoms at positions 1 and 2 with the isotope Carbon-13 (¹³C). This enrichment allows scientists to trace the fate of the propionate molecule within a system using a technique called Isotope Ratio Mass Spectrometry (IRMS) .

Here are some specific research applications of Sodium propionate-1,2-13C2:

  • Metabolic Studies

    ¹³C-labeled propionate can be used to study metabolic pathways in cells and organisms. By feeding cells or organisms with Sodium propionate-1,2-13C2 and then analyzing the incorporation of ¹³C into various metabolites, researchers can gain insights into how propionate is utilized for energy production, fat synthesis, and other cellular processes .

  • Microbial Fermentation Studies

    Sodium propionate-1,2-13C2 can be a valuable tool for studying the fermentation processes of gut bacteria. By feeding gut bacteria with this compound, researchers can track the production and utilization of propionate by these microbes, helping to understand their role in gut health and metabolism .

  • Plant and Fungal Studies

    This isotopically labeled propionate can be used to investigate the uptake and utilization of propionate by plants and fungi. By studying the incorporation of ¹³C into plant or fungal tissues, researchers can gain insights into how these organisms utilize propionate as a carbon source for growth and development .

  • Environmental Studies

    Sodium propionate-1,2-13C2 can be used to trace the degradation of propionate in the environment. By adding this compound to soil or water samples, researchers can track the breakdown of propionate by microorganisms and understand its contribution to carbon cycling .

Sodium propionate-1,2-13C2, also referred to as propionic acid-1,2-13C2 sodium salt, is a stable isotope-labeled compound characterized by the presence of carbon-13 isotopes at the first and second carbon positions of the propionate molecule. This compound is primarily utilized in scientific research for its ability to serve as a tracer in metabolic studies and reaction mechanisms. Its chemical formula is Na(C2H5COO), and it is recognized for its stability and solubility in water, making it suitable for various laboratory applications .

That are crucial for understanding its behavior in biological and chemical systems:

  • Oxidation: The compound can be oxidized to produce carbon dioxide and water. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form propanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Sodium propionate-1,2-13C2 can engage in nucleophilic substitution reactions where the carboxylate group is replaced by various nucleophiles, depending on the reaction conditions.

Major Products

  • Oxidation: Carbon dioxide and water.
  • Reduction: Propanol.
  • Substitution: Various substituted propionates based on the nucleophile used.

In biological contexts, sodium propionate-1,2-13C2 serves as a valuable tracer due to its isotopic labeling. The carbon-13 isotopes allow researchers to track the compound through metabolic pathways, providing insights into various biochemical processes. This capability is particularly useful in studies of metabolism related to energy production, fatty acid synthesis, and other metabolic disorders. Additionally, it has been noted for its antifungal properties when used in certain concentrations .

The synthesis of sodium propionate-1,2-13C2 typically involves the neutralization of propionic acid-1,2-13C2 with sodium hydroxide. This reaction occurs in an aqueous solution where equimolar amounts of both reactants are combined:

  • Preparation of Propionic Acid: Propionic acid labeled with carbon-13 isotopes is prepared.
  • Neutralization Reaction:
    • Combine propionic acid-1,2-13C2 with sodium hydroxide.
    • Stir the mixture until fully dissolved to form sodium propionate-1,2-13C2.

This method can be scaled up for industrial production by employing similar neutralization processes .

Sodium propionate-1,2-13C2 has diverse applications across various fields:

  • Scientific Research: Primarily used in studies involving metabolic pathways and reaction mechanisms.
  • Biological Studies: Employed as a tracer in metabolic research to understand biochemical processes.
  • Medical Research: Investigated for its role in studying metabolic disorders and drug metabolism.
  • Industrial

Interaction studies involving sodium propionate-1,2-13C2 focus on its behavior within biological systems. Its incorporation into metabolic pathways allows researchers to analyze how it interacts with enzymes and other metabolites. These studies often utilize techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to monitor the fate of the compound within various biological contexts .

Sodium propionate-1,2-13C2 can be compared with several similar compounds that also serve as isotopically labeled derivatives of propionic acid. The following compounds are noteworthy:

Compound NameDescriptionUnique Features
Sodium propionate-1-13CLabeled at the first carbon positionSingle labeling provides less detailed metabolic tracking compared to sodium propionate-1,2-13C2
Sodium propionate-2-13CLabeled at the second carbon positionSimilar limitations as above; single carbon labeling
Sodium propionate-13C3Labeled at all three carbon positionsProvides comprehensive tracking but lacks specificity of dual labeling found in sodium propionate-1,2-13C2

Uniqueness

Sodium propionate-1,2-13C2 is unique due to its dual labeling at both the first and second carbon positions. This feature enhances its utility in tracer studies by allowing more detailed insights into complex metabolic pathways compared to single-labeled compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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